4-Amino-2-bromophenol
Overview
Description
“4-Amino-2-bromophenol” is a chemical compound with the molecular formula C6H6BrNO . It has an average mass of 188.022 Da and a monoisotopic mass of 186.963272 Da . It appears as a slightly pale yellow to brown, crystalline to crystalline powder .
Molecular Structure Analysis
The molecular structure of “4-Amino-2-bromophenol” consists of a phenol group (a benzene ring with a hydroxyl group), an amino group, and a bromo group . The presence of these functional groups contributes to its chemical properties and reactivity .
Chemical Reactions Analysis
“4-Amino-2-bromophenol” can undergo various chemical reactions due to the presence of the amino and bromo groups. For example, it can participate in the Suzuki-Miyaura reaction, a type of cross-coupling reaction . It can also undergo copper-catalyzed oxidative amination of benzoxazoles via C-H and C-N bond activation .
Physical And Chemical Properties Analysis
“4-Amino-2-bromophenol” has a density of 1.8±0.1 g/cm3, a boiling point of 288.9±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 40.1±0.3 cm3, a polar surface area of 46 Å2, and a molar volume of 106.3±3.0 cm3 . It has 2 hydrogen bond acceptors, 3 hydrogen bond donors, and no freely rotating bonds .
Scientific Research Applications
Anticancer Potential
4-Amino-2-bromophenol derivatives have shown promising results in cancer research. A study by Guo et al. (2018) highlighted the synthesis of a novel bromophenol derivative, BOS-102, which demonstrated significant anticancer activities, particularly against human lung cancer cell lines. This derivative was found to induce cell cycle arrest and apoptosis via the ROS-mediated PI3K/Akt and the MAPK signaling pathways.
Antioxidant Properties
Bromophenols like 4-Amino-2-bromophenol exhibit notable antioxidant properties. A study conducted by Olsen et al. (2013) identified several bromophenols isolated from the red algae Vertebrata lanosa, which demonstrated potent antioxidant activity in various assays. This indicates their potential as natural antioxidants.
Environmental and Biological Impact
Bromophenols, including 4-Amino-2-bromophenol, have been studied for their environmental and biological effects. Hassenklöver et al. (2006) explored how bromophenols, commonly found in marine organisms, can disrupt cellular signaling, specifically calcium signaling in neuroendocrine cells. This research is crucial in understanding the ecological and toxicological implications of bromophenols in marine environments.
Analytical Chemistry Applications
In the field of analytical chemistry, bromophenols like 4-Amino-2-bromophenol are used for method development and validation. Hofer et al. (2019) developed and validated an HPLC method for the quantitative analysis of bromophenolic compounds, highlighting the relevance of these compounds in analytical methodologies.
Drug Metabolism
Bromophenols, including variants of 4-Amino-2-bromophenol, have been investigated for their interaction with drug-metabolizing enzymes. Wang et al. (2019) examined the inhibitory behavior of bromophenols on the activity of UDP-glucuronosyltransferases (UGTs), key enzymes in phase II drug metabolism, thus providing insights into the metabolic pathways and potential drug interactions of these compounds.
Molecular Interaction Studies
Studies have also focused on the interaction of 4-Amino-2-bromophenol derivatives with biological molecules. Zhao et al. (2015) used fluoride anion as a probe to investigate internal substrate binding in dehaloperoxidase-hemoglobin, involving bromophenol derivatives. This research contributes to a deeper understanding of the molecular interactions and binding affinities of bromophenol compounds.
properties
IUPAC Name |
4-amino-2-bromophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQJZWGBFZAUEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560309 | |
Record name | 4-Amino-2-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-bromophenol | |
CAS RN |
16750-67-7 | |
Record name | 4-Amino-2-bromophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16750-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2-bromophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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